(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride
Overview
Description
“(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride” is a unique chemical compound. It has an empirical formula of C8H12Cl2N2 and a molecular weight of 207.10 . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of this compound involves a multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . Another method involves the cyclocondensation reaction between 2,5-diarylidene-cyclopentanone derivatives and propanedinitrile . The reaction is facilitated using a sodium alkoxide solution (sodium ethoxide or sodium methoxide) as the reagent and the catalyst .Molecular Structure Analysis
The molecular structure of this compound was confirmed by LC-MS and 1H NMR spectrum .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Knoevenagel condensation with aldehydes, the Stork alkylation with enamine, and intramolecular cyclotransamination . The addition of alkylating agents to the reaction mixture leads to the production of thioesters .Physical and Chemical Properties Analysis
This compound is a colorless crystal . It has a SMILES string of NC1C2=CC=CN=C2CC1.Cl.Cl . More specific physical and chemical properties such as melting point, IR spectrum, and NMR spectrum are not available in the retrieved resources.Scientific Research Applications
Pharmaceutical Research and Synthesis
(6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride is prominently utilized in pharmaceutical research. It plays a crucial role in the synthesis of various pharmaceutical compounds, including bactericides, antimicrobials, and plant protection agents. Notably, it is a key side-chain component in the production of the fourth-generation cephalosporin antibiotic, Cefpirome. Different synthesis methods like N-hydroxyphthaldiamide route, acrolein route, and diethyl adipate route are employed, with the acrolein route being particularly efficient, yielding up to 87.4% of the compound (Fu Chun, 2007).
Biological Activities
This compound exhibits significant biological activities, such as anti-ulcer and anti-cancer properties. Various synthetic methods, including thermal rearrangement, catalytic dehydration, Friedlander condensation reaction, Grignard reaction, Diels-Alder reaction, and cyclization of 1,5-dicarbonyl compounds, have been explored for its synthesis (Chen Li-gong, 2004).
Anticonvulsant Potential
Some derivatives of 6,7-Dihydro-5H-cyclopenta[b]pyridin-3-yl)methanamine dihydrochloride have shown promising results as anticonvulsant agents. A study identified several compounds derived from this chemical that demonstrated significant seizure protection in various models, indicating its potential in developing new anticonvulsant drugs (S. Pandey, R. Srivastava, 2011).
Chemical and Structural Analysis
The chemical and structural properties of derivatives of this compound have been extensively studied. These studies include X-ray structural analysis, which is critical for understanding its interactions and reactivity in various pharmaceutical applications (I. V. Dyachenko et al., 2020).
Novel Syntheses and Applications
Researchers continually explore new methods of synthesizing this compound and its derivatives to enhance their efficacy and broaden their application in medicine and other fields. This includes exploring new synthetic routes for improved yield and purity, which is vital for pharmaceutical applications (J. Zhou et al., 2013).
Safety and Hazards
The compound has several hazard statements including H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, using protective gloves/protective clothing/eye protection/face protection, and washing thoroughly after handling .
Mechanism of Action
Target of Action
The primary target of this compound is corrosion on carbon steel (CS) surfaces . The compound acts as an inhibitor, preventing the corrosion process and protecting the metal surface .
Mode of Action
The compound interacts with its target by adsorbing onto the CS interface . This adsorption follows the Langmuir isotherm model, which includes both physisorption and chemisorption . The compound exhibits mixed type inhibitors, meaning it can adsorb onto the metal surface through both physical and chemical processes .
Biochemical Pathways
The compound’s action affects the corrosion process of carbon steel in a molar H2SO4 medium . The corrosion protection efficiency lies with the adsorption and surface-covering capabilities, which are associated with the electron density, the molecular structure of various efficient groups, the charge of the metal surface, the medium temperature, etc .
Result of Action
The compound’s action results in a significant reduction in corrosion on carbon steel surfaces . The compound exhibits a superior inhibition efficiency of 97.7% in the presence of 1.0 mM CAPD-1 . Scanning electron microscopy (SEM) exploration confirmed the adsorption of the CAPD derivatives on the CS substrate .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors such as the medium temperature and the charge of the metal surface . The compound is particularly effective in a molar H2SO4 medium .
Properties
IUPAC Name |
6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2.2ClH/c10-5-7-4-8-2-1-3-9(8)11-6-7;;/h4,6H,1-3,5,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGNAKMPGKGSSPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N=CC(=C2)CN.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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